N,N-Dimethyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethan-1-amine
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Overview
Description
N,N-Dimethyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethan-1-amine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole ring system, which is a common structural motif in many natural products and pharmaceuticals .
Preparation Methods
The synthesis of N,N-Dimethyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethan-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of azobisisobutyronitrile (AIBN) and hypophosphorous acid in the presence of triethylamine under reflux conditions . The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then further processed to yield the final product .
Chemical Reactions Analysis
N,N-Dimethyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce corresponding amines .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, indole derivatives, including this compound, have shown promise as antiviral, anticancer, and antimicrobial agents . Additionally, they have been investigated for their potential use in treating various disorders, such as inflammation and diabetes .
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. For instance, some indole derivatives have been found to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways may vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
N,N-Dimethyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethan-1-amine can be compared with other indole derivatives, such as N,N-Dimethyl-2-(2-phenyl-1H-indol-3-yl)ethanamine and N,N-Dimethyl(2-phenyl-1H-indol-3-yl)methanamine . While these compounds share a similar indole core structure, they differ in their substituents and overall molecular architecture, which can lead to variations in their biological activities and applications .
Properties
CAS No. |
62663-12-1 |
---|---|
Molecular Formula |
C18H20N2S |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
N,N-dimethyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethanamine |
InChI |
InChI=1S/C18H20N2S/c1-20(2)12-13-21-18-15-10-6-7-11-16(15)19-17(18)14-8-4-3-5-9-14/h3-11,19H,12-13H2,1-2H3 |
InChI Key |
VKFKOVDIILIWKJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCSC1=C(NC2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
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